molecular formula C10H13NO3 B8026121 1-Methyl-3-nitro-5-propoxybenzene

1-Methyl-3-nitro-5-propoxybenzene

Cat. No.: B8026121
M. Wt: 195.21 g/mol
InChI Key: MSSAEFRGYSRGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-nitro-5-propoxybenzene is an aromatic compound with the molecular formula C10H13NO3 It is characterized by a benzene ring substituted with a methyl group, a nitro group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-5-propoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitro-5-propoxybenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Sodium hydroxide (NaOH), various nucleophiles.

Major Products Formed:

    Reduction: 1-Methyl-3-amino-5-propoxybenzene.

    Oxidation: 1-Carboxy-3-nitro-5-propoxybenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-nitro-5-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitro-5-propoxybenzene involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic ring can undergo electrophilic and nucleophilic substitutions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

    1-Methyl-3-nitrobenzene: Lacks the propoxy group, making it less hydrophobic.

    1-Methyl-4-nitrobenzene: The nitro group is in a different position, affecting its reactivity.

    1-Methyl-3-ethoxybenzene: Contains an ethoxy group instead of a propoxy group, altering its physical and chemical properties.

Uniqueness: 1-Methyl-3-nitro-5-propoxybenzene is unique due to the presence of both a nitro group and a propoxy group on the benzene ring

Properties

IUPAC Name

1-methyl-3-nitro-5-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSAEFRGYSRGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.